4-Benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt
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Overview
Description
4-Benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt is a chemical compound with the molecular formula C14H12N2O3S. It is primarily used in proteomics research and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt typically involves the reaction of benzylamine with 2-chlorobenzenesulfonamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 4-Benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt involves its interaction with specific molecular targets. It can inhibit certain enzymes and proteins, leading to changes in cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction .
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one: Lacks the sodium salt component.
2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide: Lacks the benzyl group.
4-Benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide: Similar structure but without the sodium salt.
Uniqueness
4-Benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sodium salt form enhances its solubility and stability, making it more suitable for certain applications .
Properties
Molecular Formula |
C14H11N2NaO3S |
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Molecular Weight |
310.31 g/mol |
IUPAC Name |
sodium;4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-olate |
InChI |
InChI=1S/C14H12N2O3S.Na/c17-14-15-20(18,19)13-9-5-4-8-12(13)16(14)10-11-6-2-1-3-7-11;/h1-9H,10H2,(H,15,17);/q;+1/p-1 |
InChI Key |
WYMCNCJYDCDYMH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N=C2[O-].[Na+] |
Origin of Product |
United States |
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